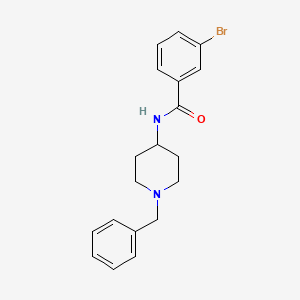
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Characterization of Benzamide Derivatives
Research has shown that benzamide derivatives, including compounds related to N-(1-benzylpiperidin-4-yl)-3-bromobenzamide, have been synthesized and characterized for their potential as CCR5 antagonists. These compounds have been evaluated for their biological activity, suggesting their application in therapeutic areas targeting CCR5 receptors (H. Bi, 2015).
Potential for PET Imaging of σ Receptors
Another significant application involves the synthesis of N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide for PET imaging. In vitro studies highlighted these compounds' high affinities to σ receptors, indicating their utility in PET imaging for σ receptors in humans. This development opens avenues for non-invasive imaging techniques that could aid in diagnosing and understanding various neurological disorders (C. Shiue et al., 1997).
Therapeutic and Diagnostic Applications
The research extends to exploring the therapeutic and diagnostic applications of benzamide derivatives. This includes investigating these compounds for their efficacy in melanoma imaging, acting as inhibitors for poly(adenosine diphosphate-ribose) synthesis, and their roles in antibacterial activities against resistant strains like MRSA. The versatility of this compound related compounds in various scientific research areas underscores their potential in developing new therapeutic and diagnostic tools.
For instance, studies on radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have revealed high melanoma uptake, suggesting their use in imaging melanoma metastases (M. Eisenhut et al., 2000). Similarly, the synthesis and pharmacological characterization of specific benzamide derivatives have been linked to high affinity σ receptor ligands, potentially useful for imaging breast cancer (C. John et al., 1995).
作用機序
Target of Action
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide is a member of the class of organic compounds known as n-benzylpiperidines . These are heterocyclic compounds containing a piperidine ring conjugated to a benzyl group through one nitrogen ring atom
Mode of Action
Compounds in the n-benzylpiperidines class have been associated with various cellular signaling pathways and intracellular calcium homeostasis .
Biochemical Pathways
It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis .
Result of Action
It’s worth noting that n-benzylpiperidines have been associated with regulation of intracellular calcium homeostasis, which can have various downstream effects .
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c20-17-8-4-7-16(13-17)19(23)21-18-9-11-22(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEHCYIXUWNOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC=C2)Br)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
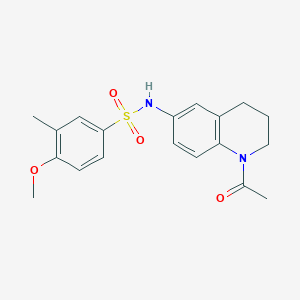
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]amino}acetamide](/img/structure/B2965994.png)
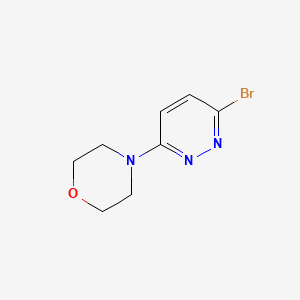
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide](/img/structure/B2965998.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2966001.png)
![4-methoxy-3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2966002.png)
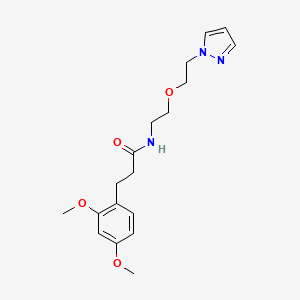

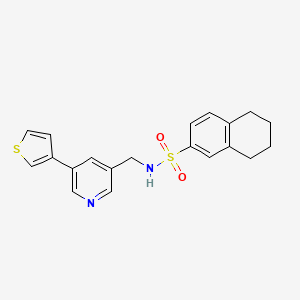
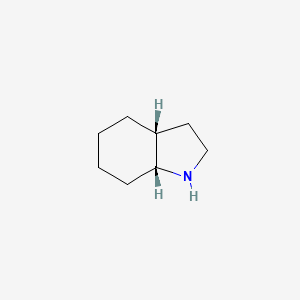
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B2966009.png)
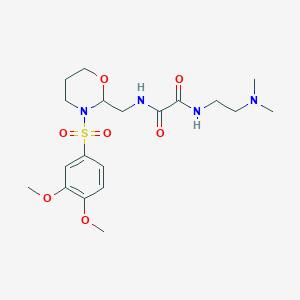
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

